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molecular formula C4H8O2 B1609236 (R)-3-Butene-1,2-diol CAS No. 86106-09-4

(R)-3-Butene-1,2-diol

Cat. No. B1609236
M. Wt: 88.11 g/mol
InChI Key: ITMIAZBRRZANGB-SCSAIBSYSA-N
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Patent
US07002049B2

Procedure details

Self-metathesis of 1,2-dihydroxy-3-butene. 1,2-Dihydroxy-3-butene (158 mg, 1.8 mmol) and (PCy3)2Cl2Ru═CHPh (30 mg, 0.036 mmol, 2.0 mol %) were dissolved in dry dichloromethane (5 ml). The solution was degassed then heated to reflux. Gradually, the solution's purple color changed to red-brown and a white solid formed. After 21 h heating was stopped and the white solid was filtered and dried in vacuo to give 11 mg, (0.074 mmol, 8.2% yield) of 3,4-dideoxyhexitol. 1H NMR (D2O) δ 5.80 (s, 1H), 4.25 (br s, 1H), 3.62 (m, 1H), 3.52 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(PCy3)2Cl2Ru
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
8.2%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([OH:6])[CH:4]=[CH2:5]>ClCCl>[CH2:5]([CH:3]([OH:6])[CH2:2][OH:1])[CH2:4][CH:3]([OH:6])[CH2:2][OH:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C=C)O
Step Two
Name
Quantity
158 mg
Type
reactant
Smiles
OCC(C=C)O
Name
(PCy3)2Cl2Ru
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
TEMPERATURE
Type
TEMPERATURE
Details
then heated to reflux
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
After 21 h heating
Duration
21 h
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CC(CO)O)C(CO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.074 mmol
YIELD: PERCENTYIELD 8.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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